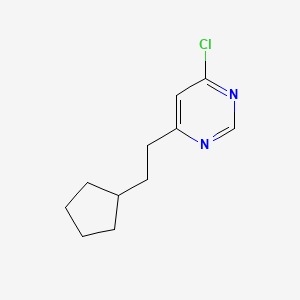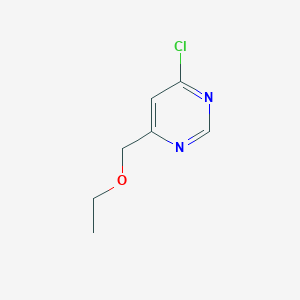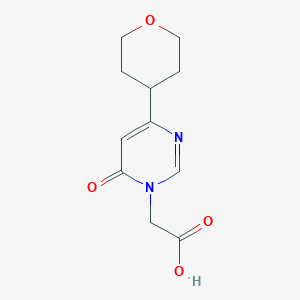
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate, also known as E6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate, is an organic compound with a molecular formula of C11H19N3O2. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. This compound has a wide range of scientific research applications, including the synthesis of novel compounds, drug design, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research on compounds structurally related to Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate includes the synthesis of new pyridazine derivatives and their evaluation for antimicrobial properties. For example, Farag et al. (2008) reported on the synthesis of various pyridazine derivatives and evaluated some of these compounds for their antimicrobial effectiveness, highlighting the potential of pyridazine derivatives in the development of new antimicrobial agents Farag, N. A. Kheder, Y. Mabkhot, 2008.
Antioxidant Activity
Another study by Zaki et al. (2017) focused on the synthesis of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, including their antioxidant activity assessment. This research indicates the potential of pyridazine and related compounds in acting as antioxidants, which can be crucial for various biomedical applications Zaki, A. K. Kamal El‐Dean, Jehan A. Mickey, N. A. Marzouk, Rasha H Ahmed, 2017.
Antitumor Activity
The modifications at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates have been studied by Temple et al. (1991), indicating significant effects on cytotoxicity and the inhibition of mitosis in leukemia cells. This suggests the potential of pyridazine derivatives in the development of antitumor agents Temple, G. Rener, R. Comber, W. Waud, 1991.
Novel Heterocyclic Compounds
The synthesis of novel heterocyclic compounds using pyridazine derivatives as precursors has also been reported, illustrating the versatility of these compounds in synthetic organic chemistry. Zanatta et al. (2020) described the synthesis of a novel 1,4-dicarbonyl scaffold, highlighting the application of pyridazine derivatives in creating complex molecular structures Zanatta, M. Marangoni, Paulo A. Moraes, A. F. Camargo, H. Bonacorso, M. Martins, 2020.
Propriétés
IUPAC Name |
ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-3-11-7-5-6-10-17(11)13-9-8-12(15-16-13)14(18)19-4-2/h8-9,11H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOOMNZLLGFSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=NN=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-ethylpiperidin-1-yl)pyridazine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















